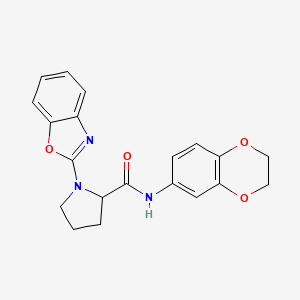

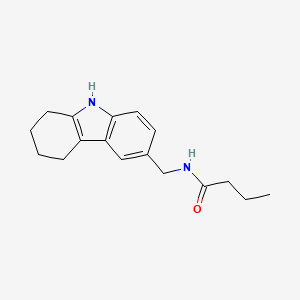

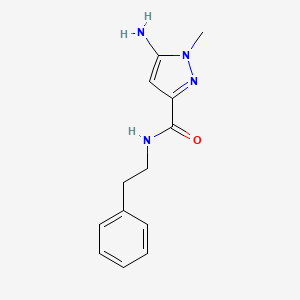

N-(3-acetamidophenyl)-2-((4-(2-(cyclohexylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related thiazolyl acetamide compounds involves innovative approaches to create bioactive molecules. For instance, the lead compound 6b from the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide family was synthesized and showed high in vitro potency against cancer cell lines, including resistant forms . Another related compound, N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide, was synthesized using an acylation reaction facilitated by microwave-assisted Gewald reaction, highlighting a method that could potentially be applied to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques such as X-ray diffraction, which provides detailed information about the crystalline structure and conformation of the molecules . For example, the compound N-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)acetamide crystallizes in the monoclinic space group and exhibits electrophilic nature, which could be relevant when considering the electronic properties of the compound .

Chemical Reactions Analysis

The chemical reactivity of thiazolyl acetamide compounds can be inferred from studies on similar molecules. The charge transfer interactions with DNA bases, as well as the electrophilic nature of these compounds, suggest that they may participate in specific chemical reactions with biological targets . This information can be useful in predicting the reactivity of "N-(3-acetamidophenyl)-2-((4-(2-(cyclohexylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide" in a biological context.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolyl acetamide compounds, such as their thermodynamic properties, solubility, and stability, are crucial for their potential therapeutic applications. The antimicrobial activity of a series of N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides was evaluated, and the relationship between molecular properties and biological activity was elucidated . These findings can provide a foundation for understanding the properties of the compound .

科学的研究の応用

Optoelectronic Properties

Thiazole-containing monomers, which are structurally related to N-(3-acetamidophenyl)-2-((4-(2-(cyclohexylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide, have been investigated for their optoelectronic properties. A study by Camurlu and Guven (2015) found that such compounds, when subjected to electrochemical polymerization, exhibit optical band gaps and are evaluated for their switching time and optical contrast, making them potentially useful in electronics and optoelectronics.

Anticancer Activities

Several studies have explored the anticancer potential of thiazole derivatives. For instance, Duran and Demirayak (2012) synthesized thiazole acetamide derivatives and assessed their anticancer activities against various human tumor cell lines. Another study by Evren et al. (2019) synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and evaluated their selective cytotoxicity against human lung adenocarcinoma cells.

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have been extensively researched. For example, Singh and Vedic (2015) prepared a series of N-(4-(3-acetamidophenyl)thiazol-2-yl)-2 (substituted phenylamino)acetamides and screened them for antimicrobial activity, demonstrating effectiveness against various bacteria and fungi.

Other Applications

There are other diverse applications of thiazole derivatives in scientific research. For example, Gul et al. (2017) synthesized oxadiazole compounds with antimicrobial and hemolytic activity. Yurttaş et al. (2015) evaluated the antitumor activity of benzothiazole derivatives, and Duran and Canbaz (2013) determined the acidity constants of acetamide derivatives, important for understanding their chemical properties.

特性

IUPAC Name |

2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-cyclohexylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O3S2/c1-14(26)22-16-8-5-9-17(10-16)24-20(28)13-30-21-25-18(12-29-21)11-19(27)23-15-6-3-2-4-7-15/h5,8-10,12,15H,2-4,6-7,11,13H2,1H3,(H,22,26)(H,23,27)(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGIRKPFWXWKIDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(2,5-Dimethylpyrrol-1-yl)phenyl]sulfonylmorpholine](/img/structure/B2529585.png)

![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-(dimethylamino)phenyl)acrylonitrile](/img/structure/B2529587.png)

![N-(4-methylthiazol-2-yl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2529589.png)

![3-Propan-2-yl-5-[[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2529593.png)

![2-[4-({2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}sulfamoyl)phenoxy]acetamide](/img/structure/B2529594.png)